10-Phenyldecyl isothiocyanate
Overview
Description
10-Phenyldecyl isothiocyanate is a compound with the molecular formula C17H25NS . It is a naturally occurring small molecule that is formed from glucosinolate precursors of cruciferous vegetables .
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . Another approach for the synthesis of various substituted isothiocyanates from amine and carbon disulfide was reported, which expands the scope of photocatalytic applications .Molecular Structure Analysis
The this compound molecule contains a total of 44 bond(s). There are 19 non-H bond(s), 8 multiple bond(s), 11 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 1 isothiocyanate(s) (aliphatic) .Chemical Reactions Analysis
Isothiocyanates, including this compound, are known to exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .Physical and Chemical Properties Analysis
This compound has a molecular weight of 275.5 g/mol. It has a computed XLogP3-AA of 7.5, indicating its lipophilicity. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count. It has 11 rotatable bonds. Its exact mass and monoisotopic mass are 275.17077098 g/mol. Its topological polar surface area is 44.4 Ų. It has 19 heavy atoms. Its complexity is computed to be 240 .Scientific Research Applications
Chemical Reactivity and Synthesis Applications
1,3-Dipolar Cycloaddition Reactions : The reactivity of aromatic isothiocyanates, like phenyl isothiocyanate, has been explored in 1,3-dipolar cycloaddition reactions, leading to novel bicyclic compounds. These reactions show the potential of isothiocyanates in synthetic chemistry for creating complex molecular structures (Feiken et al., 1996).
Preparation of Synthetic Lacquer Film : 10-Phenyldecyl isothiocyanate derivatives have been used in the synthesis of lacquer films. Studies have shown that these compounds can be polymerized to produce lacquer films, demonstrating their utility in material science and polymer chemistry (Lu et al., 2007).
Catalysis in Aqueous Phase : Derivatives of this compound have been used to synthesize new phosphines for catalysis in the aqueous phase. This highlights their role in facilitating hydroformylation reactions, demonstrating their importance in industrial chemistry and catalysis (Hanson et al., 1998).
Biological and Medical Research
Inhibition of Lung Tumorigenesis : Isothiocyanates, including this compound, have been studied for their inhibitory potency against lung tumorigenesis. This research is significant for understanding the potential chemopreventive properties of isothiocyanates in cancer research (Jiao et al., 1994).
Induction of Apoptosis in Cancer Cells : Studies have shown that certain isothiocyanates can induce apoptosis in cancer cells. This is important for developing new approaches in cancer therapy and understanding the molecular mechanisms behind the chemopreventive functions of isothiocyanates (Yu et al., 1998).
Mechanism of Action
Target of Action
10-Phenyldecyl isothiocyanate, like other isothiocyanates, interacts with a variety of intracellular targets. These targets include cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The compound’s primary targets are associated with the inhibitory potency against lung tumorigenesis .
Mode of Action
This compound interacts with its targets, leading to various changes in cellular processes. It inhibits the metabolism of procarcinogens to form carcinogens and increases carcinogen elimination . The compound’s interaction with its targets results in the modulation of cell cycle regulators, induction of apoptosis, and inhibition of metastasis .
Biochemical Pathways
This compound affects several biochemical pathways. It induces the activation of NF-E2-related factor-2 (Nrf2), leading to the induction of phase II enzymes . This compound also inhibits the metabolism of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is associated with lung tumorigenesis .
Pharmacokinetics
The pharmacokinetics of this compound involves linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . Its metabolism involves the mercapturic acid pathway, which includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation . These properties impact the compound’s bioavailability and its overall effectiveness.
Result of Action
The action of this compound results in molecular and cellular effects that contribute to its chemopreventive potential. It exhibits strong inhibitory effects against lung tumorigenesis . At certain doses, it has been found to be a stronger inhibitor than other tested isothiocyanates .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s inhibitory potency against lung tumorigenesis is correlated with its partition coefficients (log P) and the pseudo first order rate constants for the reaction of isothiocyanates toward glutathione (k obs) . This suggests that the compound’s action can be influenced by factors such as the presence of glutathione in the environment.
Safety and Hazards
Properties
IUPAC Name |
10-isothiocyanatodecylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NS/c19-16-18-15-11-6-4-2-1-3-5-8-12-17-13-9-7-10-14-17/h7,9-10,13-14H,1-6,8,11-12,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYYJVWCELMDBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCN=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166266 | |
Record name | 10-Phenyldecyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157469-21-1 | |
Record name | 10-Phenyldecyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157469211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Phenyldecyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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